molecular formula C18H15NO3 B1422380 4-(2,5-Dimethoxybenzoyl)isoquinoline CAS No. 1187171-80-7

4-(2,5-Dimethoxybenzoyl)isoquinoline

Cat. No.: B1422380
CAS No.: 1187171-80-7
M. Wt: 293.3 g/mol
InChI Key: FEGFWLYVVBXAAB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzoyl)isoquinoline is a chemical compound belonging to the isoquinoline family, characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 5 positions. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinolines and are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxybenzoyl)isoquinoline typically involves the condensation of 2,5-dimethoxybenzoyl chloride with isoquinoline under basic conditions. This reaction can be catalyzed by a base such as pyridine or triethylamine, and the reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve multi-step synthesis processes that include the preparation of intermediate compounds followed by their cyclization and functionalization. The use of metal catalysts, such as palladium or copper, is common in these processes to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethoxybenzoyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include quinones, reduced isoquinolines, and various substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxybenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 4-(2,5-Dimethoxybenzoyl)isoquinoline is unique due to the presence of the 2,5-dimethoxybenzoyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

IUPAC Name

(2,5-dimethoxyphenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-13-7-8-17(22-2)15(9-13)18(20)16-11-19-10-12-5-3-4-6-14(12)16/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEGFWLYVVBXAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C2=CN=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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